3-fluoro-4-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide

Catalog No.
S6827708
CAS No.
1060309-94-5
M.F
C12H12FNO3S2
M. Wt
301.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-fluoro-4-methoxy-N-[(thiophen-3-yl)methyl]benzen...

CAS Number

1060309-94-5

Product Name

3-fluoro-4-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide

IUPAC Name

3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide

Molecular Formula

C12H12FNO3S2

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C12H12FNO3S2/c1-17-12-3-2-10(6-11(12)13)19(15,16)14-7-9-4-5-18-8-9/h2-6,8,14H,7H2,1H3

InChI Key

OCVPBRHTXZCFJS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CSC=C2)F

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CSC=C2)F

3-fluoro-4-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is an organic compound characterized by a benzene ring that is substituted with a fluorine atom at the third position, a methoxy group at the fourth position, and a sulfonamide group linked to a thiophene moiety. The molecular formula of this compound is C18H16FNO3SC_{18}H_{16}FNO_3S and it features a sulfonamide functional group, which is known for its biological activity in medicinal chemistry.

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
  • Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
  • Substitution: Electrophilic aromatic substitution can occur on the benzene ring, particularly at positions ortho and para to the methoxy group.

Common reagents for these reactions include:

  • Oxidation: m-chloroperbenzoic acid or hydrogen peroxide.
  • Reduction: Lithium aluminum hydride or catalytic hydrogenation.
  • Substitution: Halogenating agents like bromine or chlorinating agents.

3-fluoro-4-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide exhibits notable biological activity, particularly as an antibacterial agent. Its mechanism of action may involve inhibition of enzymes sensitive to sulfonamide groups, such as carbonic anhydrase and dihydropteroate synthase, disrupting folate synthesis pathways in bacteria. This makes it a potential candidate for further development in antimicrobial therapies.

The synthesis of 3-fluoro-4-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide typically involves several steps:

  • Formation of the Benzene Sulfonamide Core: Start with 4-methoxybenzenesulfonyl chloride, which reacts with thiophen-3-ylmethanamine under basic conditions to form the sulfonamide linkage.
  • Fluorination: The introduction of the fluorine atom can be achieved using fluorinating agents or by selective substitution methods on the benzene ring.
  • Purification: The product is often purified using techniques such as recrystallization or chromatography.

This compound has various applications in scientific research and industry:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals targeting sulfonamide-sensitive enzymes.
  • Materials Science: Due to its thiophene moiety, it is a candidate for use in organic semiconductors and conductive polymers.
  • Biological Studies: It can be employed to investigate interactions between sulfonamide compounds and biological targets.

Studies on the interactions of 3-fluoro-4-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide with biological molecules are crucial for understanding its pharmacodynamics. Research indicates that this compound may bind effectively to specific enzymes involved in bacterial folate synthesis, which could lead to insights into its efficacy as an antimicrobial agent.

Similar Compounds

  • 4-methoxybenzenesulfonamide - Lacks the thiophene moiety and fluorine substitution.
  • N-(thiophen-3-ylmethyl)benzenesulfonamide - Lacks the methoxy and methyl groups on the benzene ring.
  • 3-fluoro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzenesulfonamide - Contains different heterocycles and substituents.

Uniqueness

The uniqueness of 3-fluoro-4-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide lies in its specific combination of substituents (fluorine, methoxy, and thiophene), which impart distinct electronic properties and steric effects. This makes it a versatile compound suitable for various applications in medicinal chemistry and materials science. Its ability to inhibit specific enzymes related to bacterial growth further enhances its potential as a therapeutic agent.

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

301.02426375 g/mol

Monoisotopic Mass

301.02426375 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-23-2023

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